molecular formula C16H16O2S B14717670 1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene CAS No. 21309-11-5

1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene

Cat. No.: B14717670
CAS No.: 21309-11-5
M. Wt: 272.4 g/mol
InChI Key: YKTQELFIJHUJQO-UHFFFAOYSA-N
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Description

1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene is an organic compound with the molecular formula C16H16O2S It is a derivative of benzene, featuring a methyl group and a phenylsulfonyl-substituted cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene typically involves the reaction of 1-methyl-4-bromobenzene with phenylsulfonylcyclopropane under specific conditions. The reaction is often catalyzed by palladium complexes in the presence of a base such as potassium carbonate. The process may involve a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using palladium on carbon as a catalyst.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl and phenylsulfonyl groups influence the reactivity of the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenation using bromine or chlorination using chlorine gas.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of cyclopropyl derivatives with reduced functional groups.

    Substitution: Halogenated benzene derivatives.

Scientific Research Applications

1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene involves its interaction with specific molecular targets. The phenylsulfonyl group can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The cyclopropyl group may also contribute to the compound’s stability and reactivity by introducing ring strain and unique electronic properties.

Comparison with Similar Compounds

    Phenyl p-tolyl sulfone: Similar structure but lacks the cyclopropyl group.

    4-Methyldiphenyl sulfone: Similar structure but with different substituents on the benzene ring.

Uniqueness: 1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene is unique due to the presence of both the phenylsulfonyl and cyclopropyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .

Properties

CAS No.

21309-11-5

Molecular Formula

C16H16O2S

Molecular Weight

272.4 g/mol

IUPAC Name

1-[2-(benzenesulfonyl)cyclopropyl]-4-methylbenzene

InChI

InChI=1S/C16H16O2S/c1-12-7-9-13(10-8-12)15-11-16(15)19(17,18)14-5-3-2-4-6-14/h2-10,15-16H,11H2,1H3

InChI Key

YKTQELFIJHUJQO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2CC2S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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